8-Chloro-7-methoxyquinoline-2,4-diol
Description
Historical Context and Broad Pharmacological Relevance of Quinolines
The journey of quinoline (B57606) in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree, a discovery that revolutionized the treatment of malaria. rsc.org This natural product, with its core quinoline structure, paved the way for the synthesis of a multitude of quinoline-based drugs. sigmaaldrich.com The versatility of the quinoline scaffold is evident in its presence in a wide range of therapeutic agents, including antimalarials like chloroquine (B1663885) and mefloquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. sigmaaldrich.comnih.gov
The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. rsc.org This has led to the development of quinoline derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antiparasitic properties. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity, making it a highly attractive template for drug design. nih.gov
Rationale for Investigating Substituted Quinolinediols
The investigation of substituted quinolinediols, such as 8-Chloro-7-methoxyquinoline-2,4-diol, is driven by the promising biological activities observed in related compounds. Notably, quinoline-2,4-diols have demonstrated significant anti-HIV activity. For instance, naturally occurring quinolone alkaloids and their synthetic derivatives have shown potent inhibitory effects against the HIV-1 virus. This has spurred the synthesis and evaluation of a wide range of alkylated quinoline-2,4-diol derivatives, with several compounds exhibiting significant anti-HIV potential.
The 2,4-diol substitution pattern on the quinoline ring is a key feature in the exploration of new therapeutic agents. The tautomeric nature of these compounds, existing in both the diol and the keto-enol forms (4-hydroxyquinolin-2(1H)-one), contributes to their chemical reactivity and biological interactions. Research into quinoline-2,4(1H,3H)-diones has revealed their potential as potent and selective ligands for cannabinoid receptors, which are implicated in inflammatory diseases. nist.gov The diverse biological activities associated with the quinoline-2,4-diol scaffold underscore the rationale for synthesizing and evaluating novel substituted analogs like this compound.
Structural Significance of this compound within Quinolone Research
The specific substitutions on the this compound molecule are anticipated to significantly influence its chemical properties and biological activity. The presence of a chlorine atom at the 8-position and a methoxy (B1213986) group at the 7-position are of particular interest in structure-activity relationship (SAR) studies.
The position and nature of substituents on the quinoline ring are critical determinants of pharmacological activity. google.com For example, in the context of antimalarial drugs, a chloro group at the 7-position is often considered optimal for activity. While the target compound has the chloro group at the 8-position, its electron-withdrawing nature is expected to modulate the electronic properties of the entire ring system, potentially influencing its interaction with biological targets. Studies on 8-substituted quinolines have shown that the nature of the substituent at this position has a profound impact on antimycobacterial activity.
The methoxy group at the 7-position is also a key structural feature. Methoxy groups can influence a molecule's solubility, metabolic stability, and binding interactions with target proteins. In some instances, the introduction of a methoxy group has been shown to enhance the biological activity of quinoline derivatives. The interplay between the chloro and methoxy groups on the benzene (B151609) portion of the quinoline ring, combined with the 2,4-diol substitution on the pyridine (B92270) part, creates a unique electronic and steric profile for this compound, making it a compound of interest for further investigation in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-4-hydroxy-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-7-3-2-5-6(13)4-8(14)12-10(5)9(7)11/h2-4H,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELXDRYSSGUZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237254 | |
| Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-72-9 | |
| Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Chloro 7 Methoxyquinoline 2,4 Diol and Its Analogues
Classical and Contemporary Approaches to Quinolone Synthesis
The synthesis of the quinolone ring system, the structural heart of 8-Chloro-7-methoxyquinoline-2,4-diol, is achievable through a variety of established and modern chemical reactions. ias.ac.inresearchgate.net These methods provide the foundational framework upon which further functionalization can be built. researchgate.net Historically, classical name reactions were the cornerstone of quinoline (B57606) synthesis, though they often required harsh conditions. researchgate.net In recent decades, contemporary methods, particularly those employing transition-metal catalysis and microwave assistance, have offered milder, more efficient, and versatile alternatives. ias.ac.inias.ac.in
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions represent the classical and most fundamental approaches to constructing the quinoline skeleton. iipseries.orgthieme.com These methods typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring system. jptcp.commdpi.com Several named reactions fall under this category, each with its own specific set of reactants and conditions. iipseries.orgresearchgate.net
The Gould-Jacobs reaction is a key method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgmdpi.com It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to the desired 4-hydroxyquinoline. wikipedia.orgmdpi.com
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone), typically under acidic or basic catalysis, to form polysubstituted quinolines. nih.gov
The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. iipseries.orgjptcp.com
Other notable classical methods include:
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline. iipseries.orgtutorsglobe.com
Doebner–von Miller Synthesis: This method uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. iipseries.orgjptcp.com
Conrad–Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. jptcp.comtutorsglobe.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. tutorsglobe.com
These foundational reactions have been instrumental in the history of heterocyclic chemistry and continue to be relevant. researchgate.netiipseries.org
Table 1: Overview of Classical Quinolone Synthesis Reactions
Transition Metal-Catalyzed Coupling Reactions
In recent years, transition-metal catalysis has emerged as a powerful and dominant strategy for synthesizing complex quinoline derivatives. ias.ac.inias.ac.in These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical approaches. ias.ac.inmdpi.com Catalysts based on palladium, copper, rhodium, and iron are frequently employed to facilitate C-H activation, cross-coupling, and annulation reactions. ias.ac.inmdpi.com
Palladium-catalyzed reactions, in particular, have been widely applied. mdpi.com For example, Pd-catalyzed Sonogashira coupling followed by cyclization can be used to construct the quinoline framework. ias.ac.in Another approach involves the palladium-catalyzed annulation of diarylamines with α,β-unsaturated acids to directly access 4-substituted 2-quinolones. researchgate.net
Copper catalysts are also prevalent due to their low cost and efficiency. ias.ac.in Copper-catalyzed methods can involve a one-pot reaction of anilines and aldehydes, proceeding through C-H functionalization to build the C-N and C-C bonds necessary for the quinoline ring. ias.ac.in
Other transition metals like rhodium and cobalt have been used to catalyze C-H activation pathways for quinoline synthesis. mdpi.com For instance, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com
Table 2: Examples of Transition Metal-Catalyzed Quinolone Synthesis
Microwave-Assisted and Other Energy-Efficient Protocols
The application of microwave irradiation to organic synthesis has proven to be a highly effective strategy for accelerating reaction rates, improving yields, and promoting cleaner reactions. researchgate.netconicet.gov.ar Microwave-assisted organic synthesis (MAOS) is particularly well-suited for quinolone synthesis, as many classical methods require high temperatures and long reaction times. conicet.gov.arresearchgate.net Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to a significant reduction in reaction time from hours to minutes. conicet.gov.arnih.gov
The Gould-Jacobs reaction, for example, which traditionally requires heating at high temperatures for extended periods, can be dramatically accelerated using microwave irradiation. ablelab.eu Similarly, the synthesis of 3-carboethoxy-4-quinolones from anilines and diethyl-ethoxymethylenemalonate can be achieved in minutes with excellent yields under microwave conditions, compared to many hours of conventional refluxing. conicet.gov.ar
Microwave assistance has been successfully applied to various quinolone syntheses, including:
Multicomponent reactions to form complex quinoline-based hybrids. nih.govacs.org
Solvent-free cyclization reactions, which offer environmental benefits by reducing the use of volatile and toxic solvents. researchgate.net
Iron-catalyzed cyclizations in water, providing a green and rapid method for producing quinazolinone derivatives. rsc.org
These energy-efficient protocols not only enhance the practicality of known transformations but also enable the development of new, more sustainable synthetic routes. nih.govnih.gov The precise control over reaction conditions afforded by modern microwave reactors minimizes the formation of by-products, simplifying purification efforts. conicet.gov.ar
Targeted Synthesis of 2,4-Dihydroxylated Quinolines
The synthesis of quinolines bearing hydroxyl groups at both the 2- and 4-positions, as seen in the target compound, requires specific synthetic strategies. acs.orgnih.gov These compounds, also known as quinoline-2,4-diones, are often prepared via cyclization reactions that inherently install the desired oxygen functionalities.
One established method involves the reaction of an aniline derivative with a malonic acid derivative. google.com For instance, reacting an aniline with malonic acid itself or its esters can lead to the formation of the 2,4-dihydroxyquinoline structure. google.com An improved procedure involves the condensation of methyl anthranilate with an acetoacetic ester, followed by cyclization and subsequent deacetylation to yield the 2,4-dihydroxyquinoline with good efficiency. immt.res.in
Another approach reported by Huntress and Bornstein involves the treatment of N-(chloroacetyl)-isatin with a weak alkali. acs.org This leads to a ring expansion and rearrangement, which upon acidification, precipitates 2,4-dihydroxyquinoline with the evolution of carbon dioxide. acs.org
The Gould-Jacobs reaction, as previously mentioned, is a primary route to 4-hydroxyquinolines. wikipedia.org To obtain a 2,4-dihydroxy system, a starting material that already contains a potential hydroxyl or carbonyl group at the 2-position, or a reaction that facilitates its introduction, is necessary. The cyclization of malonanilic acids, which can be formed from anilines and malonic acid, is a direct route to the 2,4-dihydroxyquinoline scaffold.
Derivatization Strategies for Enhancing Molecular Complexity
Once the core quinoline or 2,4-dihydroxyquinoline ring is formed, further derivatization is necessary to introduce the specific substituents of the target molecule, namely the chlorine atom at the C-8 position and the methoxy (B1213986) group at the C-7 position.
Halogenation and Alkoxylation (e.g., Methoxy Group Introduction)
The introduction of halogen and alkoxy groups onto the quinoline ring is a critical step in synthesizing analogues like this compound. These functionalizations are typically achieved through electrophilic aromatic substitution or nucleophilic substitution reactions, depending on the nature of the quinoline substrate.
Halogenation: The regioselective introduction of a chlorine atom onto the benzene (B151609) portion of the quinoline ring can be challenging. Direct halogenation often leads to a mixture of products. However, specific methodologies have been developed for controlled halogenation. For instance, a metal-free protocol has been established for the regioselective C-5 halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.org While this method targets the C-5 position, it highlights the principle of using directing groups to control regioselectivity. For the synthesis of an 8-chloro derivative, one would typically start with a pre-functionalized aniline, such as 2-amino-3-chlorophenol (B1288307) derivative, which would then undergo a cyclization reaction (like the Conrad-Limpach or Gould-Jacobs) to construct the quinoline ring with the chlorine atom already in the desired position.
Alkoxylation: The introduction of a methoxy group can be achieved by several methods. If a hydroxyl group is already present at the desired position (e.g., at C-7), O-methylation is a straightforward approach. nih.gov This is typically carried out using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl group. nih.gov Alternatively, if a suitable leaving group (like a halogen) is present on the ring, a nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860) can be employed. The synthesis of 8-methoxyquinoline, for example, can be accomplished via the O-methylation of 8-hydroxyquinoline (B1678124). nih.gov The synthesis of polyfunctionalized quinolines often involves a sequence of these derivatization steps, carefully planned to ensure correct regiochemistry and compatibility with existing functional groups. nih.gov
Amination and Amidation Reactions
The introduction of amino and amido groups into the quinoline framework is a critical step in the synthesis of diverse analogues. These functional groups can significantly influence the molecule's chemical properties and biological interactions. The primary strategies involve nucleophilic substitution reactions on halogenated quinoline precursors or the acylation of amino-quinoline intermediates.
Amination Reactions
The most prevalent method for the synthesis of 4-aminoquinoline (B48711) analogues is the direct coupling of a 4-chloroquinoline (B167314) derivative with a suitable amine substrate. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride leaving group. nih.govtandfonline.com The reactivity of the C4 position is enhanced by the inductive effect of the ring nitrogen, making it more susceptible to nucleophilic attack than other positions, such as C7. tandfonline.com A wide variety of primary and secondary amines, including alkylamines, anilines, and N-heterocyclic amines, can be employed in this reaction, often facilitated by conventional heating, microwave irradiation, or ultrasound. nih.govresearchgate.net
In some cases, amination can be achieved through alternative routes, such as the reduction of a nitroquinoline precursor to the corresponding aminoquinoline using reagents like stannous chloride. mdpi.com Another approach involves reacting a 4-chloroquinoline with amide solvents, such as N,N-dimethylformamide (DMF), at reflux temperatures, which can also yield the corresponding 4-amino derivative. researchgate.net
| Chloroquinoline Precursor | Amine Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | 1,2-Diaminoethane | - | N-(7-chloro-4-quinolyl)diaminoethane | nih.gov |
| 4-Chloro-2-methylquinoline | Various Amines (e.g., anilines, alkylamines) | p-Toluenesulfonic acid (TsOH), 120°C, Microwave | 4-Substituted-amino-2-methylquinolines | researchgate.net |
| 4,7-Dichloroquinoline | o-Phenylenediamine | Ultrasound Irradiation | 4-(2-Aminophenylamino)-7-chloroquinoline | tandfonline.com |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ultrasound Irradiation | 7-Chloro-4-(1H-1,2,4-triazol-3-ylamino)quinoline | tandfonline.com |
| 4-Chloro-2-arylquinoline | N,N-Dimethylformamide (DMF) | Reflux | 4-(Dimethylamino)-2-arylquinoline | researchgate.net |
Amidation Reactions
Amido functionalities are typically incorporated by acylating an aminoquinoline precursor. This can be achieved through several standard organic chemistry methods. A common approach is the reaction of a 4-aminoquinoline derivative with an acyl chloride, such as bromoacetyl chloride, to form the corresponding amide. nih.gov
Alternatively, amides can be synthesized through coupling reactions between an aminoquinoline and a carboxylic acid. This transformation is often mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov This method is widely used for creating amide linkages under mild conditions. nih.gov Studies have shown that both aliphatic and aromatic amides can be synthesized on the quinoline scaffold, although the nature of the substituent can affect the properties of the final compound. acs.org
| Aminoquinoline Precursor | Acylating/Coupling Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-(7-chloro-4-quinolyl)diaminoethane | Bromoacetyl chloride | One-pot reaction | 2-Bromo-N-(2-((7-chloroquinolin-4-yl)amino)ethyl)acetamide | nih.gov |
| Mefloquine (a quinoline methanol (B129727) derivative) | Acetic anhydride | Isopropanol, Room Temperature | Mefloquine acetamide | nih.gov |
| Chloroquine (B1663885) | 11-Mercaptoundecanoic acid-coated gold nanoparticles | EDC/NHS Coupling | Immobilized chloroquine amide conjugate | nih.gov |
| 4-Amino-7-chloroquinoline derivative | tert-Butyl carboxylic acid | EDC/HOBt or other coupling agents | tert-Butyl amide derivative of 7-chloroquinoline (B30040) | acs.org |
Introduction of Diverse Heterocyclic Moieties (e.g., Triazoles, Thiazoles)
The incorporation of additional heterocyclic rings, such as triazoles and thiazoles, onto the quinoline core creates hybrid molecules that are of significant interest in medicinal chemistry. These additions are typically achieved by either constructing the new heterocycle on a functionalized quinoline precursor or by coupling a pre-formed heterocycle to the quinoline scaffold.
Thiazoles
Quinoline-thiazole hybrids are commonly synthesized by building the thiazole (B1198619) ring onto a quinoline starting material. researchgate.net For example, a quinoline derivative can be elaborated into a chalcone (B49325) (α,β-unsaturated ketone), which then undergoes cyclization with a thioamide or thiourea (B124793) to form a dihydropyrazole-thiazole hybrid system. researchgate.netresearchgate.net Another strategy involves conjugating thiazole structures to the quinoline core via a linker, such as a 2-oxoethyl bridge, which connects to the piperazine (B1678402) ring of fluoroquinolone-type structures. nih.gov The synthesis of these hybrid compounds can often be accelerated and made more efficient using ultrasound irradiation. rsc.org
| Quinoline Precursor | Key Reagents/Method | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Reaction with a substituted chalcone, then with thiosemicarbazide | Quinoline-pyrazoline-thiazole hybrid | researchgate.net |
| Fluoroquinolone (e.g., Ciprofloxacin) | Conjugation with 4-aryl-2-aminothiazole via a 2-oxoethyl bridge | Fluoroquinolone-thiazole conjugate | nih.gov |
| Quinoline and Indole derivatives | Reaction with thioglycolic acid and other reagents under ultrasound | Thiazole-quinoline and Thiazole-indole hybrids | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde derived chalcones | Reaction with naphthalenyl thiosemicarbazide | Quinoline-pyrazoline-naphthalenyl-thiazole derivatives | researchgate.net |
Triazoles
The 1,2,3-triazole ring is a popular moiety to append to a quinoline scaffold, largely due to the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov In this approach, a quinoline derivative bearing either an azide (B81097) or a terminal alkyne is reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov
The 1,2,4-triazole (B32235) moiety can also be introduced. A direct method involves the nucleophilic substitution of a 4-chloroquinoline with a pre-formed triazole salt, such as 1,2,4-triazolylsodium (B8747665) or 3-amino-1,2,4-triazole, to yield the corresponding 4-(triazolyl)quinoline derivative. tandfonline.comresearchgate.net
| Quinoline Precursor | Key Reagents/Method | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Quinoline with a propargyl group | Substituted azides, Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Quinoline-1,2,3-triazole hybrid | nih.gov |
| 4-Azido-7-chloroquinoline | N-propargyl-8-quinolinesulfonamide, CuAAC | Quinoline-sulfonamide-1,2,3-triazole hybrid | nih.gov |
| 4-Chloro-2-phenylquinoline | 1,2,4-Triazolylsodium | 4-(1,2,4-Triazol-1-yl)-2-phenylquinoline | researchgate.net |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole, Ultrasound | 7-Chloro-4-(1H-1,2,4-triazol-3-ylamino)quinoline | tandfonline.com |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Positional Substitution Effects on Biological Activity
The biological activity of a quinoline (B57606) scaffold is highly sensitive to the type and position of its substituents. Altering these functional groups can dramatically change a compound's efficacy, selectivity, and mechanism of action.
The introduction of a chlorine atom to the quinoline ring significantly impacts the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, thereby influencing its biological activity. The position of the chlorine substituent is crucial in determining its effect.
Halogenation of the quinoline nucleus, particularly with chlorine, is a common strategy in medicinal chemistry to enhance bioactivity. For instance, studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have shown that chloro-substitution can lead to potent antimicrobial and anticancer agents. The presence of chlorine at the C5 and C7 positions of 8-HQ has been shown to produce significant antibacterial activity against Staphylococcus aureus mdpi.com. Specifically, 5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated notable antiviral activity against the dengue virus mdpi.com. In one study, a 2-isobutyl-5,7-dichloro-8-hydroxyquinoline showed a high selectivity index against the virus, suggesting that di-chloro substitution can be advantageous for specific biological targets mdpi.com.
The electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups, which can be critical for ligand-receptor interactions. For example, introducing an electron-withdrawing chloro-substituent at the R5 position of 8-hydroxyquinoline-derived Mannich bases decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen acs.org. This modification of electronic properties can fine-tune the binding affinity and selectivity of the compound. Furthermore, a study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline revealed that the 2-chloro substituent was important for its cytotoxic effects on colorectal cancer cells nih.gov.
Table 1: Effect of Chlorine Substitution on the Biological Activity of Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Chlorine Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | 5-Cl and 5,7-diCl | Potent antibacterial activity against S. aureus | mdpi.com |
| 2-Alkyl-8-hydroxyquinolines | 5,7-diCl | Significant antiviral activity against DENV2 | mdpi.com |
| 8-Hydroxyquinoline Mannich Bases | 5-Cl | Decreased pKa of hydroxyl and quinoline nitrogen | acs.org |
| Indolo[2,3-b]quinolines | 2-Cl | Enhanced cytotoxicity in colorectal cancer cells | nih.gov |
| 8-Hydroxyquinoline-ciprofloxacin Hybrids | 5-Cl | Utilized in the synthesis of antibacterial hybrids | nih.gov |
The methoxy (B1213986) group (-OCH3), an electron-donating substituent, can profoundly influence the biological activity of quinoline derivatives by modifying their electronic distribution, hydrogen-bonding capacity, and metabolic stability. Its placement on the quinoline ring is a key determinant of its pharmacological impact.
The position of the methoxy group can drastically alter receptor affinity and functional activity. A study on KNT-127, a δ-opioid-receptor (DOR) selective agonist, systematically evaluated methoxy substitution at the 6'-, 7'-, and 8'-positions of the quinoline ring jst.go.jp. The 8'-methoxy derivative retained high DOR affinity and significantly increased selectivity over other opioid receptors. In contrast, the 7'-methoxy derivative showed a slight reduction in DOR affinity but maintained high selectivity, while the 6'-methoxy derivative had reduced affinity jst.go.jp. This demonstrates that moving the methoxy group by just one carbon atom can have a substantial impact on receptor interaction. The electron-donating properties of a methoxy group have also been shown to favor affinity for the sigma-2 receptor in a series of benzamide-isoquinoline derivatives nih.gov.
The hydroxyl (-OH) groups at the C2 and C4 positions of the quinoline ring are pivotal for biological activity, primarily through their ability to form hydrogen bonds with receptor active sites. Quinoline-2,4-diols exist in tautomeric equilibrium with quinoline-2,4(1H,3H)-diones, and this structural duality can influence their interactions nih.govacs.orgtandfonline.com.
The 4-hydroxyquinolin-2(1H)-one scaffold is a well-established pharmacophore with a range of biological activities sphinxsai.com. The hydroxyl group, in particular, is a key feature for interaction with biological targets. In many heterocyclic compounds, hydroxyl groups act as both hydrogen bond donors and acceptors, forming crucial connections that stabilize the ligand-receptor complex. For instance, in 8-hydroxyquinoline derivatives, the hydroxyl group, along with the ring nitrogen, is essential for their metal-chelating properties, which are often linked to their biological effects researchgate.netresearchgate.net.
The ability of the hydroxyl groups to engage in hydrogen bonding is a recurring theme in the mechanism of action for many enzyme inhibitors. These interactions provide specificity and contribute to the binding affinity of the molecule. The quinoline-2,4-diol structure provides a versatile platform where these hydroxyl groups can be strategically positioned to interact with amino acid residues in a target protein's binding pocket bloomtechz.com. The specific orientation of these groups, dictated by the rigid quinoline scaffold, allows for precise interactions that are fundamental to the molecule's biological function.
Scaffold Modification and Hybridization Strategies for Enhanced Bioactivity
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create new chemical entities with potentially improved affinity, enhanced efficacy, and a better pharmacological profile compared to the individual components researchgate.netnih.gov. The quinoline scaffold is a versatile and privileged structure frequently used in hybridization to develop novel therapeutic agents researchgate.netnih.govdntb.gov.ua.
The core idea behind hybridization is to target multiple pathways or to enhance interaction with a single target by incorporating functionalities from different bioactive molecules. For example, quinoline has been hybridized with various other heterocyclic moieties such as sulfonamides, pyrimidines, pyrazolones, and thiazolidinones to create agents with potent anticancer activity nih.govthesciencein.orgnih.govresearchgate.net. These hybrid molecules often exhibit synergistic effects or new mechanisms of action that are not observed with the parent molecules alone.
The quinoline-2,4-diol scaffold itself can be considered a valuable core for such hybridization strategies bloomtechz.com. By chemically modifying the core or attaching other bioactive fragments, it is possible to develop new derivatives with tailored properties. For instance, conjugating quinolones with other pharmacophores has been a successful strategy for developing potent anticancer agents that can induce apoptosis or inhibit tubulin polymerization nih.govresearchgate.net. The introduction of the quinoline scaffold into new hybrid compounds can positively affect the activity, toxicity, and bioavailability of the resulting molecules researchgate.net. This approach allows for the systematic exploration of chemical space to optimize biological activity and overcome challenges like drug resistance thesciencein.orgthesciencein.org.
Mechanistic Insights from SAR Studies on Ligand-Target Interactions
SAR studies, often complemented by computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), provide crucial insights into how a ligand interacts with its biological target at a molecular level nih.govnih.gov. These studies help to elucidate the mechanism of action by identifying the key structural features responsible for binding and activity.
For quinoline derivatives, SAR studies have revealed specific interactions that govern their biological effects. For example, in a study of quinoline-2,4(1H,3H)-dione analogs as cannabinoid type 2 receptor (CB2R) ligands, it was found that the substitution pattern determined whether the compound acted as an agonist or an antagonist nih.govacs.org. Substituents at the C5 or C8 positions resulted in agonist activity, whereas substitution at C6 or C7 led to antagonists. Docking simulations suggested specific interaction modes within the receptor binding pocket, providing a structural basis for these observations nih.govacs.org.
Physicochemical Parameters Correlating with Biological Response (e.g., Metal Chelation Properties, Hydrogen Bonding)
The biological activity of a compound is governed by its physicochemical properties, which determine its ability to reach and interact with its target. For quinoline derivatives, parameters such as lipophilicity, electronic properties, hydrogen bonding capability, and metal chelation are strongly correlated with their biological responses.
8-Hydroxyquinoline and its derivatives are well-known for their potent metal-chelating abilities. The nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group form a bidentate ligand that can coordinate with various metal ions researchgate.net. This chelation is often central to their biological activities, including antimicrobial and anticancer effects, as it can disrupt metal homeostasis in cells researchgate.net. The substituents on the quinoline ring, such as the 8-chloro and 7-methoxy groups in the target compound, can modulate these chelating properties by altering the electron density on the coordinating atoms. An electron-withdrawing chloro group generally decreases the pKa of the hydroxyl group, which can influence metal binding acs.org.
Hydrogen bonding is another critical physicochemical parameter. The hydroxyl groups at the C2 and C4 positions, along with the quinoline nitrogen, can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules researchgate.net. The ability to form stable hydrogen bonds often correlates with higher binding affinity and biological potency.
Table 2: Physicochemical Properties and Their Role in the Biological Activity of Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Physicochemical Parameter | Structural Feature(s) Involved | Role in Biological Response | Reference |
|---|---|---|---|
| Metal Chelation | 8-Hydroxyl group and Ring Nitrogen | Disruption of cellular metal homeostasis, contributing to antimicrobial and anticancer effects. | researchgate.net |
| Hydrogen Bonding | Hydroxyl groups (e.g., at C2, C4, C8), Ring Nitrogen | Stabilizes ligand-receptor complexes, enhances binding affinity and specificity. | researchgate.netresearchgate.net |
| Lipophilicity (logP) | Entire molecule, influenced by substituents like -Cl and -OCH3 | Affects membrane permeability, absorption, distribution, and non-specific toxicity. | mdpi.com |
| Electronic Properties (pKa) | Ring Nitrogen, Hydroxyl groups, influenced by EWG/EDG | Modulates ionization state at physiological pH, affecting receptor binding and metal chelation. | acs.org |
Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which govern the molecule's reactivity and physical characteristics.
Electronic structure analysis reveals key aspects of a molecule's reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.netwikipedia.org For quinoline (B57606) derivatives, HOMO and LUMO distributions are often spread across the quinoline ring system, indicating the reactive sites of the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. eurjchem.comresearchgate.net This mapping is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Table 1: Predicted Quantum Chemical Descriptors for a Representative Chloro-methoxy-quinoline Derivative
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule |
Note: Data is representative of similar quinoline structures and used for illustrative purposes. Actual values for 8-Chloro-7-methoxyquinoline-2,4-diol would require specific DFT calculations.
Theoretical calculations can predict various spectroscopic properties, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. eurjchem.comdntb.gov.ua By calculating the vibrational frequencies and chemical shifts, computational models can generate theoretical spectra that, when compared with experimental data, help to confirm the molecular structure and assign spectral bands. researchgate.net For complex molecules like quinoline derivatives, this validation is essential for structural elucidation.
Molecular Docking and Dynamics Simulations
These computational techniques are cornerstones of modern drug discovery, allowing researchers to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein. semanticscholar.org
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and scoring them based on binding affinity, often expressed in kcal/mol. ijpsjournal.com This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand in the protein's active site. For quinoline derivatives, docking studies have been instrumental in identifying their potential as inhibitors for various enzymes. researchgate.net
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, assessing the stability of the binding pose predicted by docking. researchgate.net These simulations can reveal how the ligand influences the protein's conformational flexibility and can help predict the mechanism of inhibition, for instance, whether the ligand acts as a competitive or allosteric inhibitor.
Table 2: Representative Molecular Docking Results for a Quinoline Derivative with a Target Protein
| Parameter | Value | Description |
| Binding Affinity | -9.5 kcal/mol | Strength of the ligand-target interaction |
| Hydrogen Bonds | 3 | Key stabilizing electrostatic interactions |
| Interacting Residues | TYR 82, ASP 104, LEU 198 | Amino acids in the active site involved in binding |
Note: This table is illustrative. Specific interactions depend on the chosen protein target and the ligand's precise structure.
In Silico Prediction of Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in evaluating the drug-likeness of a compound. nih.govsciensage.info These computational models use the molecular structure to estimate key pharmacokinetic properties, helping to identify potential liabilities early in the drug discovery process. researchgate.net
Predicted ADME properties include:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) predict how well the compound is absorbed into the bloodstream after oral administration. ijpsjournal.com
Distribution: Predictions for blood-brain barrier (BBB) permeability and plasma protein binding (PPB) indicate how the compound will be distributed throughout the body. semanticscholar.org
Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. ijpsjournal.com
Excretion: While less commonly predicted with high accuracy, models can give insights into the likely routes of elimination.
Analytical and Spectroscopic Characterization in Quinolone Research
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups present in a molecule. The spectra are determined by the vibrations of molecular bonds, which absorb infrared radiation at characteristic frequencies.
For 8-Chloro-7-methoxyquinoline-2,4-diol, the analysis would focus on the tautomeric equilibrium between the diol form and its corresponding keto-enol forms, such as 8-chloro-4-hydroxy-7-methoxy-1H-quinolin-2-one. The FT-IR spectrum is expected to show distinct peaks corresponding to the various functional groups within the molecule.
Expected FT-IR Vibrational Frequencies:
O-H Stretching: A broad band is anticipated in the region of 3400-3200 cm⁻¹ due to the hydroxyl (-OH) groups. This broadening is a result of intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C-H stretching from the methoxy (B1213986) (-OCH₃) group would likely be observed in the 2950-2850 cm⁻¹ range. googleapis.com
C=O Stretching: If the keto-enol tautomer is present, a strong absorption band for the carbonyl (C=O) group of the quinolone ring is expected around 1660-1690 cm⁻¹. For comparison, related 4-oxo-quinolin-3-carboxylic acids show strong C=O peaks near 1700 cm⁻¹. researchgate.net
C=C and C=N Stretching: Aromatic ring C=C and C=N stretching vibrations typically occur in the 1620-1450 cm⁻¹ region. googleapis.comresearchgate.net
C-O Stretching: The aryl ether C-O stretching of the methoxy group should produce a strong, characteristic band around 1285-1200 cm⁻¹. researchgate.net The phenolic C-O stretch is expected around 1260-1180 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected to be in the fingerprint region, typically between 800-600 cm⁻¹.
FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the quinoline (B57606) ring system, with expected strong signals for the aromatic C=C stretching vibrations.
Table 1: Predicted FT-IR Data for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydroxyl) | 3400-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methoxy) | 2950-2850 | Medium |
| C=O stretch (keto tautomer) | 1660-1690 | Strong |
| C=C/C=N stretch (ring) | 1620-1450 | Medium-Strong |
| C-O stretch (methoxy) | 1285-1200 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal the chemical environment of each proton. Based on known data for similar quinoline structures, the following proton signals can be predicted. rsc.orgchemicalbook.comnih.gov
Aromatic Protons: The quinoline ring possesses two aromatic protons. The H-5 proton, being adjacent to the electron-withdrawing chlorine atom at C-8, is expected to be downfield. The H-6 proton, situated between the methoxy and chloro-substituted positions, will also have a characteristic shift.
Vinyl Proton: The proton at the C-3 position (H-3) in the diol form would appear as a singlet.
Methoxy Protons: The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of δ 3.9-4.2 ppm. chemicalbook.com
Hydroxyl Protons: The signals for the hydroxyl (-OH) protons can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature. They may exchange with D₂O.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| H-5 | ~8.0-8.2 | d |
| H-6 | ~7.3-7.5 | d |
| H-3 | ~5.9-6.1 | s |
| -OCH₃ | ~3.9-4.2 | s |
| C2-OH | Variable | br s |
Quaternary Carbons: The spectrum will show signals for the ten carbon atoms of the quinoline ring system. The carbons bearing the hydroxyl groups (C-2 and C-4) and the substituents (C-7 and C-8), along with the bridgehead carbons (C-4a and C-8a), will appear as quaternary signals. The C-2 and C-4 carbons are expected at highly deshielded shifts, potentially in the δ 160-175 ppm range, characteristic of carbons bearing oxygen in such a heterocyclic system. The C=O carbon in a keto tautomer would be even further downfield.
Aromatic Carbons: The protonated carbons (C-3, C-5, C-6) will show signals at shifts typical for aromatic and vinyl carbons (δ 100-140 ppm).
Methoxy Carbon: The carbon of the methoxy group is expected to appear in the δ 55-60 ppm range. chemicalbook.com
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-2 | ~160-165 |
| C-3 | ~95-100 |
| C-4 | ~170-175 |
| C-4a | ~140-145 |
| C-5 | ~125-130 |
| C-6 | ~115-120 |
| C-7 | ~150-155 |
| C-8 | ~120-125 |
| C-8a | ~145-150 |
Mass Spectrometry (e.g., LC-MS, MALDI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) combined with Liquid Chromatography (LC-MS) are commonly used for quinolone analysis. googleapis.comresearchgate.net
For this compound (C₁₀H₈ClNO₃), the molecular weight is 225.63 g/mol .
Molecular Ion Peak: In ESI-MS, the compound would be detected as a protonated molecule [M+H]⁺ at m/z 226. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two prominent peaks: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2+H]⁺) at m/z 228. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
Fragmentation: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of a methyl group (-CH₃) from the methoxy moiety, loss of CO, or cleavage of the heterocyclic ring, providing further structural confirmation.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would definitively confirm the connectivity of the atoms and the tautomeric form present in the solid state. As of now, there are no publicly available crystal structure reports for this compound.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions like the Skraup, Doebner-von Miller, Conrad-Limpach, and Camps cyclizations. synarchive.comwikipedia.orgquimicaorganica.orgjptcp.com However, these methods often require harsh reaction conditions, high temperatures, and the use of hazardous reagents. The future of quinoline synthesis is geared towards the development of more sustainable and efficient methodologies.
Key areas of future development include:
Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions. This includes the use of nanocatalysts and ultrasonic irradiation to improve reaction efficiency and reduce waste. acs.org
Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to quinoline synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. worktribe.com
Photoredox Catalysis: Visible-light-mediated reactions provide a mild and efficient way to forge new bonds in the synthesis of quinoline scaffolds. organic-chemistry.org
These novel synthetic strategies could be adapted for the efficient and environmentally friendly production of 8-Chloro-7-methoxyquinoline-2,4-diol and its analogs, facilitating further pharmacological investigation.
Advanced Pharmacological Screening and Target Identification for Emerging Diseases
The broad biological activity of quinoline derivatives against a range of pathogens and diseases makes them promising candidates for tackling emerging health threats. nih.govresearchgate.net Advanced pharmacological screening techniques are crucial for identifying new therapeutic applications and understanding the mechanisms of action of compounds like this compound.
Future screening efforts will likely involve:
High-Throughput Screening (HTS): Rapidly screening large libraries of quinoline derivatives against a wide array of biological targets to identify hit compounds.
Phenotypic Screening: Assessing the effects of compounds on whole cells or organisms to discover novel biological activities without a preconceived target.
Target Deconvolution: Once a hit is identified through phenotypic screening, various techniques are employed to identify the specific molecular target of the compound.
Screening against Neglected and Emerging Diseases: Focusing screening efforts on diseases for which current treatments are inadequate, such as drug-resistant infections and newly identified viral pathogens.
Given the known antimicrobial and anticancer activities of many quinoline derivatives, a comprehensive screening of this compound against a panel of emerging infectious agents and cancer cell lines would be a logical first step in elucidating its therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govmdpi.com For quinoline-based drug design, AI and ML can be applied in several ways:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel quinoline derivatives, allowing for the in silico screening of vast virtual libraries. youtube.com
De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with desired pharmacological profiles. azoai.com
QSAR (Quantitative Structure-Activity Relationship) Studies: 3D-QSAR models can analyze the relationship between the three-dimensional structure of quinoline derivatives and their biological activity, providing insights for rational drug design. mdpi.com
Drug Repurposing: AI can analyze biological data to identify new therapeutic uses for existing quinoline-based drugs.
By integrating AI and ML into the research pipeline for compounds like this compound, researchers can more efficiently prioritize synthetic targets and design molecules with a higher probability of success.
Exploration of New Therapeutic Applications for Quinolinediol Scaffolds (e.g., beyond anti-infective/anticancer)
While the anti-infective and anticancer properties of quinolines are well-established, the quinolinediol scaffold may hold potential for a wider range of therapeutic applications. nih.govresearchgate.net The presence of hydroxyl groups can influence a molecule's solubility, hydrogen bonding capacity, and metabolic profile, potentially leading to novel biological activities.
Future research could explore the potential of quinolinediols, including this compound, in areas such as:
Neurodegenerative Diseases: Some 8-hydroxyquinoline (B1678124) derivatives have shown neuroprotective effects, suggesting a potential role for quinolinediols in conditions like Alzheimer's and Parkinson's disease. nih.govrsc.org
Inflammatory Disorders: Certain quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov The specific substitution pattern of this compound could be investigated for its potential to modulate inflammatory pathways.
Cardiovascular Diseases: The pharmacological effects of quinoline derivatives on vascular smooth muscle suggest that this class of compounds could be explored for cardiovascular applications. nih.gov
Antiviral Agents: Given the urgent need for new antiviral therapies, the evaluation of quinolinediols against a broad spectrum of viruses is a promising avenue of research. Some quinoline-2,4-diols have already shown anti-HIV activity. nih.gov
A systematic investigation into these and other potential therapeutic areas will be crucial to fully unlock the pharmacological potential of the quinolinediol scaffold.
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Excessive heat during halogenation can lead to over-substitution.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity in chlorination steps .
Table 1 : Comparison of Reaction Conditions for Analogous Quinoline Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Methylation | Dimethyl sulfate, NaOH, 60°C | 70-85% | |
| Chlorination | POCl₃, DMF, reflux | 60-75% | |
| Demethylation | HBr/AcOH, 110°C | 50-65% |
Basic: What advanced spectroscopic and crystallographic methods validate the structure of this compound?
Methodological Answer:
Structural confirmation relies on:
Single-Crystal X-ray Diffraction (XRD) : Resolves atomic positions and bond angles. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, even for high-resolution or twinned crystals .
Multinuclear NMR :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic carbons.
- 2D NMR (COSY, HSQC) : Confirms connectivity in complex substitution patterns .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈ClNO₃ for this compound) .
Case Study : A structurally similar compound, 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline, was confirmed via XRD to show planarity in the quinoline core, critical for biological interactions .
Advanced: How does the substitution pattern of this compound influence its biological activity compared to other quinoline derivatives?
Methodological Answer:
Substituent position and electronic effects dictate bioactivity:
- Chloro Groups : Electron-withdrawing Cl at position 8 enhances electrophilicity, improving interactions with bacterial DNA gyrase (observed in fluorinated quinolines with similar substitution) .
- Methoxy Groups : Methoxy at position 7 increases lipophilicity, aiding membrane penetration (e.g., 7-methoxyquinoline derivatives show enhanced antimicrobial activity) .
- Hydroxyl Groups : Position 2 and 4 hydroxyls enable chelation of metal ions, a mechanism seen in 8-hydroxyquinoline’s antimicrobial action .
Table 2 : Bioactivity Comparison of Quinoline Derivatives
| Compound | Substituents | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 7-Chloroquinolin-8-ol | Cl (7), OH (8) | 12.5–23.8 | |
| 4-Chloro-8-fluoro-2-methylquinoline | Cl (4), F (8), CH₃ (2) | 18.5–25.3 | |
| 8-Hydroxyquinoline | OH (8) | 15.0–20.5 |
Advanced: How can researchers resolve contradictory data on the biological efficacy of this compound across studies?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative). Standardize protocols using CLSI guidelines.
Solubility Issues : Low aqueous solubility may reduce apparent activity. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via HPLC .
Substituent Interactions : Positional isomers (e.g., Cl at 7 vs. 8) may have divergent mechanisms. Compare activity with structurally defined analogs (e.g., 7-Chloroquinolin-8-ol vs. 8-Chloro-7-methoxyquinoline) .
Case Study : Fluorinated quinolines showed variable antimalarial activity due to differences in parasite lactate dehydrogenase binding affinities, resolved via molecular docking .
Advanced: How can computational modeling guide the structural optimization of this compound for target-specific applications?
Methodological Answer:
Molecular Docking : Predict binding modes with target proteins (e.g., DNA gyrase). Software like AutoDock Vina identifies favorable interactions (e.g., hydrogen bonds with Ser84 in E. coli gyrase) .
QSAR Studies : Quantify relationships between substituent properties (e.g., Hammett σ constants) and bioactivity. For example, electron-withdrawing groups at position 8 correlate with enhanced antibacterial potency .
ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP ≤3 for optimal blood-brain barrier penetration) .
Example : A derivative with a 2-methyl group showed improved metabolic stability in liver microsome assays, guided by CYP450 binding simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
